molecular formula C10H10N4O B2560929 5-amino-2-(1H-imidazol-1-yl)benzamide CAS No. 1248002-47-2

5-amino-2-(1H-imidazol-1-yl)benzamide

Cat. No.: B2560929
CAS No.: 1248002-47-2
M. Wt: 202.217
InChI Key: LHFYGVCMEJKGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(1H-imidazol-1-yl)benzamide is a heterocyclic aromatic compound that features both an imidazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(1H-imidazol-1-yl)benzamide typically involves the reaction of 2-aminobenzamide with imidazole under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

5-amino-2-(1H-imidazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzimidazole
  • 5-nitro-2-(1H-imidazol-1-yl)benzamide
  • 2-(1H-imidazol-1-yl)benzamide

Uniqueness

5-amino-2-(1H-imidazol-1-yl)benzamide is unique due to the presence of both an amino group and an imidazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial properties and different reactivity patterns in chemical synthesis .

Properties

IUPAC Name

5-amino-2-imidazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-1-2-9(8(5-7)10(12)15)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFYGVCMEJKGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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